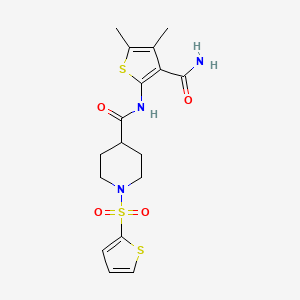

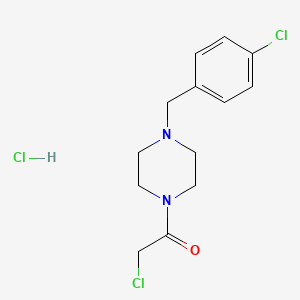

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan derivatives, such as the one you mentioned, are a class of organic compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are ubiquitous in nature and have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions with furfural or 5-hydroxymethylfurfural, which are platform chemicals derived from biomass . For example, furanic conjugated enones can be synthesized from furfural through aldol condensation .

Molecular Structure Analysis

The molecular structure of furan derivatives typically includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The specific structure of “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide” would also include a benzenesulfonamide group attached to the furan ring.

Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Physical And Chemical Properties Analysis

Furan derivatives have diverse physical and chemical properties depending on their specific structure. Furfural, for example, is a colorless liquid with a density of 1160 kg/m³ and a boiling point of 161.7°C .

科学的研究の応用

Organic Synthesis and Chemical Properties

Benzenesulfonamide derivatives are pivotal in the realm of organic synthesis, showcasing their utility in creating complex molecules. For instance, Tao Wang et al. (2014) illustrated a gold(I)-catalyzed cascade reaction leading to the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides, emphasizing the role of these compounds in enriching gold carbenoid chemistry through group migration processes (Wang et al., 2014). Additionally, research on crystal structures of isomorphous benzenesulfonamide compounds by J. Bats et al. (2001) has contributed to a deeper understanding of molecular interactions, facilitating the design of new materials and drugs (Bats et al., 2001).

Anticancer Activity

The exploration of benzenesulfonamide derivatives in anticancer applications has yielded promising results. Anuj Kumar et al. (2015) investigated the anticancer potential of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules against various human cancer cell lines, revealing compounds with significant efficacy against ovary and liver cancer cell lines (Kumar et al., 2015).

作用機序

Safety and Hazards

The safety and hazards of furan derivatives can vary widely depending on their specific structure. Some furan derivatives may be harmful if swallowed, inhaled, or in contact with skin. They may also pose environmental hazards.

将来の方向性

Furan derivatives have attracted significant attention due to their wide range of biological activities and potential applications in various fields. Future research may focus on the development of new synthesis methods, the discovery of new biological activities, and the design of furan-based drugs .

特性

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-14(16,10-12-6-5-9-19-12)11-15-20(17,18)13-7-3-2-4-8-13/h2-9,15-16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBBRBUYZYJJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)

![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2441005.png)

![9-(2,4-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441006.png)

![N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2441008.png)

![2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N6-(3-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2441010.png)

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B2441013.png)